N-[4-(benzyloxy)phenyl]-N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]acetamide
Description
N-[4-(BENZYLOXY)PHENYL]-N-[(1,3-DIOXOISOINDOL-2-YL)METHYL]ACETAMIDE is a complex organic compound with the molecular formula C29H22N2O4 This compound is known for its unique structural features, which include a benzyloxy group attached to a phenyl ring and an isoindole moiety
Properties
Molecular Formula |
C24H20N2O4 |
|---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-phenylmethoxyphenyl)acetamide |
InChI |
InChI=1S/C24H20N2O4/c1-17(27)25(16-26-23(28)21-9-5-6-10-22(21)24(26)29)19-11-13-20(14-12-19)30-15-18-7-3-2-4-8-18/h2-14H,15-16H2,1H3 |
InChI Key |
UXYBNNIGNDZPSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CN1C(=O)C2=CC=CC=C2C1=O)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(BENZYLOXY)PHENYL]-N-[(1,3-DIOXOISOINDOL-2-YL)METHYL]ACETAMIDE typically involves multiple steps. One common method includes the reaction of 4-benzyloxyaniline with phthalic anhydride to form the isoindole derivative. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the chemicals involved.
Chemical Reactions Analysis
Types of Reactions
N-[4-(BENZYLOXY)PHENYL]-N-[(1,3-DIOXOISOINDOL-2-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving halogens or nitrating agents in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzoic acid derivatives, while reduction can produce amines.
Scientific Research Applications
N-[4-(BENZYLOXY)PHENYL]-N-[(1,3-DIOXOISOINDOL-2-YL)METHYL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(BENZYLOXY)PHENYL]-N-[(1,3-DIOXOISOINDOL-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[4-(BENZYLOXY)PHENYL]GLYCINAMIDE: Shares the benzyloxyphenyl group but differs in the amide linkage.
4-(BENZYLOXY)PHENYL ISOCYANATE: Contains the benzyloxyphenyl group with an isocyanate functional group.
4-(BENZYLOXY)PHENOL: Similar structure but with a hydroxyl group instead of the amide linkage.
Uniqueness
N-[4-(BENZYLOXY)PHENYL]-N-[(1,3-DIOXOISOINDOL-2-YL)METHYL]ACETAMIDE is unique due to its combination of the benzyloxyphenyl and isoindole moieties, which confer distinct chemical and biological properties
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